

# Spectroscopic Confirmation of (3S)-(-)-3-(Ethylamino)pyrrolidine: A Comparative Guide

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## Compound of Interest

Compound Name: (3S)-(-)-3-(Ethylamino)pyrrolidine

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This guide provides a comprehensive overview of the spectroscopic methods used to confirm the structure of **(3S)-(-)-3-(Ethylamino)pyrrolidine**. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data alongside established analytical techniques. This approach offers a robust framework for the characterization of **(3S)-(-)-3-(Ethylamino)pyrrolidine** and similar molecules.

The structural confirmation of a chiral molecule like **(3S)-(-)-3-(Ethylamino)pyrrolidine** relies on a combination of spectroscopic techniques, each providing unique insights into its molecular architecture. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(3S)-(-)-3-(Ethylamino)pyrrolidine**. This data serves as a benchmark for experimental verification.

Table 1: Predicted  $^1\text{H}$  NMR Data for **(3S)-(-)-3-(Ethylamino)pyrrolidine**

Protons	Chemical Shift (ppm)	Multiplicity
H1' (CH <sub>3</sub> )	1.10	t
H2' (CH <sub>2</sub> )	2.65	q
H2 $\alpha$ , H2 $\beta$	2.80 - 3.00	m
H3	3.20	m
H4 $\alpha$ , H4 $\beta$	1.80 - 2.00	m
H5 $\alpha$ , H5 $\beta$	2.90 - 3.10	m
NH (pyrrolidine)	1.50 - 2.50	br s
NH (ethylamino)	1.50 - 2.50	br s

Predicted in CDCl<sub>3</sub> at 400 MHz. Chemical shifts are referenced to TMS (0 ppm). Multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

Table 2: Predicted <sup>13</sup>C NMR Data for **(3S)-(-)-3-(Ethylamino)pyrrolidine**

Carbon	Chemical Shift (ppm)
C1' (CH <sub>3</sub> )	15.5
C2' (CH <sub>2</sub> )	44.0
C2	54.0
C3	58.0
C4	30.0
C5	47.0

Predicted in CDCl<sub>3</sub> at 100 MHz. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Expected Infrared (IR) Absorption Bands for **(3S)-(-)-3-(Ethylamino)pyrrolidine**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (secondary amine)	3300 - 3500	Medium-Weak, Sharp
C-H Stretch (alkane)	2850 - 2960	Strong
N-H Bend (amine)	1590 - 1650	Medium
C-N Stretch (amine)	1020 - 1250	Medium

Note: As a secondary amine, **(3S)-(-)-3-(Ethylamino)pyrrolidine** is expected to show a single N-H stretching band.[1][2]

Table 4: Expected Mass Spectrometry (MS) Fragmentation for **(3S)-(-)-3-(Ethylamino)pyrrolidine**

m/z	Fragment	Comments
114	[M] <sup>+</sup>	Molecular Ion
99	[M - CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl group from the ethyl side chain.
85	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	Loss of the ethyl group.
70	[C <sub>4</sub> H <sub>8</sub> N] <sup>+</sup>	$\alpha$ -cleavage, loss of the ethylamino side chain.

Fragmentation patterns for amines are typically dominated by  $\alpha$ -cleavage next to the nitrogen atom.[3]

## Experimental Protocols

Accurate spectroscopic analysis is contingent on meticulous sample preparation and data acquisition. The following are detailed methodologies for the key experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, DMSO-d<sub>6</sub>).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Ensure the sample is free of particulate matter.
- <sup>1</sup>H NMR Data Acquisition:
  - Instrument: 400 MHz (or higher) NMR Spectrometer.
  - Pulse Program: Standard single-pulse experiment.
  - Spectral Width: -2 to 12 ppm.
  - Number of Scans: 16-64.
  - Relaxation Delay: 1-2 seconds.
- <sup>13</sup>C NMR Data Acquisition:
  - Instrument: 100 MHz (or higher) NMR Spectrometer.
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Spectral Width: 0 to 220 ppm.
  - Number of Scans: 1024 or more, depending on sample concentration.
  - Relaxation Delay: 2 seconds.
- Data Processing:
  - Apply Fourier transformation to the Free Induction Decay (FID).
  - Perform phase and baseline corrections.
  - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Neat Liquid):
  - Place a small drop of the liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).
  - Carefully place a second salt plate on top to create a thin film of the liquid between the plates.
- Data Acquisition:
  - Instrument: FT-IR Spectrometer.
  - Mode: Transmittance or Absorbance.
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
- Data Processing:
  - Perform a background scan with the empty, clean salt plates.
  - Acquire the sample spectrum and ratio it against the background spectrum.

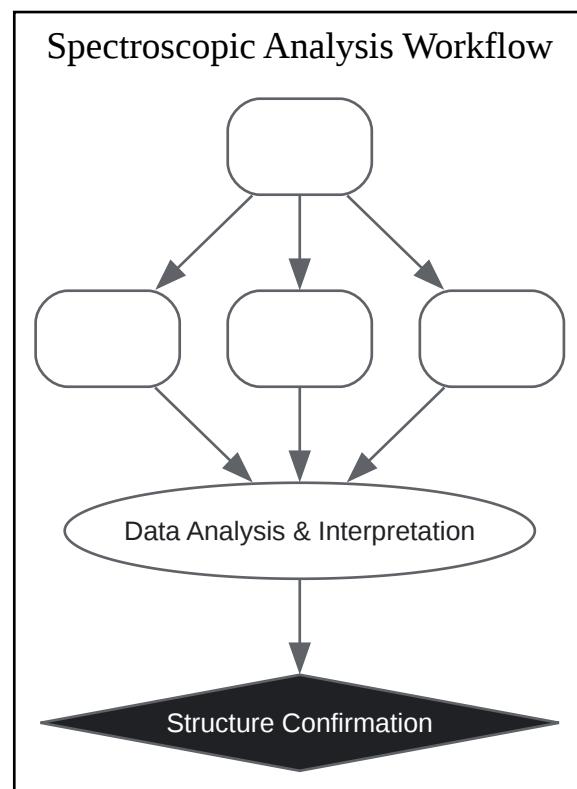
## Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
  - Further dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$ .
- Data Acquisition (Electron Impact - EI):
  - Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: m/z 40-400.
- GC Column: A suitable capillary column for amine analysis (e.g., DB-5ms).
- Temperature Program: An appropriate temperature gradient to ensure separation and elution of the compound.
- Data Analysis:
  - Identify the molecular ion peak.
  - Analyze the fragmentation pattern and compare it to the expected fragmentation of amines.

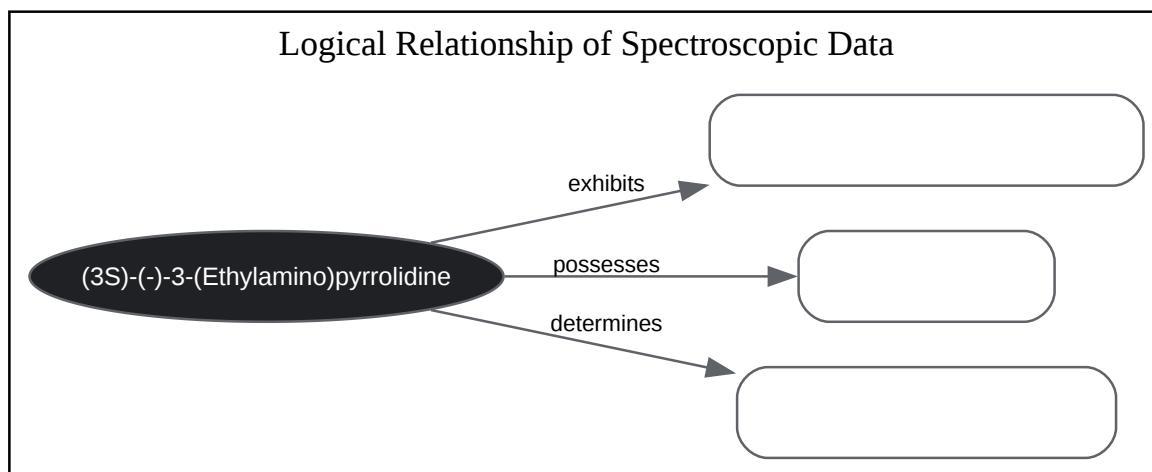
## Visualizations

The following diagrams illustrate the workflow for spectroscopic confirmation and the logical relationship between the different spectroscopic techniques.



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Spectroscopic analysis workflow.



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